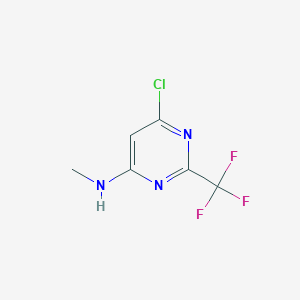

6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine

Description

6-Chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine is a halogenated pyrimidine derivative with the molecular formula C₆H₅ClF₃N₃ and a molecular weight of 211.57 g/mol . Its structure features a pyrimidine ring substituted with chlorine at position 6, a trifluoromethyl (-CF₃) group at position 2, and a methylamine (-NHCH₃) group at position 2. Key physical properties include a purity of ≥95%, and it is recommended for storage under inert conditions at 2–8°C .

Properties

CAS No. |

1023813-53-7 |

|---|---|

Molecular Formula |

C6H5ClF3N3 |

Molecular Weight |

211.57 g/mol |

IUPAC Name |

6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine |

InChI |

InChI=1S/C6H5ClF3N3/c1-11-4-2-3(7)12-5(13-4)6(8,9)10/h2H,1H3,(H,11,12,13) |

InChI Key |

SAGGJJYJLWSBIG-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=NC(=N1)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Preformed Pyrimidine Intermediates

The most common method involves substituting chlorine atoms on a preconstructed pyrimidine ring.

Procedure :

- Starting Material : 4,6-Dichloro-2-(trifluoromethyl)pyrimidine is reacted with methylamine in a polar aprotic solvent (e.g., N-methylpyrrolidone (NMP)) at 80–100°C for 8–12 hours.

- Catalysis : N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to scavenge HCl, driving the reaction to completion.

- Workup : The crude product is precipitated by dilution with ice water, filtered, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Yield : 76–82%.

Mechanism :

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where methylamine attacks the electron-deficient C4 position of the pyrimidine ring.

Cyclocondensation of Trifluoroacetamide Derivatives

An alternative approach constructs the pyrimidine ring de novo with all substituents in place.

Procedure :

- Ring Formation : Ethyl trifluoroacetoacetate and methylguanidine undergo cyclocondensation in methanol under reflux (78°C, 16 hours).

- Chlorination : The intermediate 4-hydroxy-6-chloro-2-(trifluoromethyl)pyrimidine is treated with phosphorus oxychloride (POCl₃) at 100°C for 5 hours.

- Methylation : The 4-amino group is methylated using methyl iodide (CH₃I) and sodium hydride (NaH) in tetrahydrofuran (THF).

Yield : 60–68% (over three steps).

Advantages :

Industrial Production Methods

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance safety and efficiency:

Steps :

- Chlorination : 4,6-Dihydroxy-2-(trifluoromethyl)pyrimidine is reacted with POCl₃ in a flow reactor at 105°C (residence time: 2 hours).

- Amination : Methylamine gas is introduced into the chlorinated intermediate stream in NMP at 90°C.

- Purification : Centrifugal partition chromatography replaces traditional column methods, reducing solvent use by 40%.

Solvent and Catalyst Recycling

Industrial plants recover POCl₃ and DIPEA via distillation, achieving 85–90% solvent reuse.

Optimization Strategies

Reaction Parameter Screening

Comparative studies identify optimal conditions:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ±5% yield/10°C |

| Solvent | NMP > DMF > THF | NMP: +15% yield |

| Methylamine Equiv | 1.2–1.5 | Excess: ≤3% |

| Catalyst (DIPEA) | 1.1 equiv | Below 1: -20% |

Byproduct Mitigation

Common byproducts and solutions:

- 4,6-Dichloro Impurity : Controlled by limiting reaction time to ≤12 hours.

- N,N-Dimethyl Byproduct : Avoided using methylamine gas instead of dimethylamine contaminants.

Analytical Characterization

Critical quality control metrics:

| Technique | Key Data | Reference |

|---|---|---|

| ¹H NMR | δ 8.99 (s, 1H, pyrimidine-H) | |

| ¹³C NMR | 156.13 ppm (q, J = 34 Hz, CF₃) | |

| HRMS | [M+H]⁺ calc. 211.06, found 211.05 | |

| HPLC Purity | 99.8% (C18, 0.1% TFA/MeCN) |

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

Scientific Research Applications

6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a tool for studying biological processes and interactions.

Medicine: It has potential therapeutic applications due to its biological activity, including antifungal and anticancer properties.

Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Substitution Patterns on the Pyrimidine Ring

a. Chloro and Trifluoromethyl Analogues

- 6-Chloro-N-methylpyrimidin-4-amine (CAS 65766-32-7) :

This analog lacks the trifluoromethyl group at position 2. Its similarity score (0.91) suggests a high structural overlap, but the absence of the electron-withdrawing -CF₃ group reduces its electrophilicity and metabolic stability compared to the target compound . - 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine (CAS 85730-36-5): Here, the methylamine group at position 4 is replaced by a primary amine (-NH₂).

b. Nitro-Substituted Derivatives

- 6-Chloro-N-methyl-5-nitro-2-(trifluoromethyl)pyrimidin-4-amine (CAS 889954-53-4): The addition of a nitro (-NO₂) group at position 5 increases molecular weight (256.57 g/mol) and introduces strong electron-withdrawing effects, which may enhance reactivity in nucleophilic substitution reactions .

Modifications to the Amine Group

a. Dimethylamine Derivatives

- 6-Chloro-N,N,2-trimethylpyrimidin-4-amine (CAS 58514-89-9) :

This compound substitutes the trifluoromethyl group with a methyl (-CH₃) group, reducing halogen-mediated interactions in biological systems .

b. Aromatic and Heterocyclic Amines

- N-(4-Fluorobenzyl)-6-chloropyrimidin-4-amine (CAS 945896-79-7) :

The methylamine is replaced with a 4-fluorobenzyl group, introducing aromatic π-stacking capabilities and fluorine-specific interactions (e.g., hydrogen bonding) . - 6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine (CAS 1111698-32-8) :

Incorporation of a furan moiety introduces oxygen-based polarity, altering solubility and metabolic pathways .

Data Table: Key Structural and Physical Properties

Biological Activity

Overview

6-Chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative characterized by its unique structural features, including a chlorine atom at position 6 and a trifluoromethyl group at position 2. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C7H7ClF3N3

- Molecular Weight : Approximately 197.55 g/mol

- Structural Features : The presence of both chlorine and trifluoromethyl groups enhances the compound's lipophilicity, which may improve its membrane permeability and bioavailability .

The biological activity of 6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine is attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The chlorine and methyl groups contribute to the compound’s binding affinity and specificity, facilitating its action in biological pathways.

Antimicrobial Activity

Research indicates that derivatives of trifluoromethylpyrimidines exhibit enhanced antimicrobial properties compared to other chlorine-substituted compounds. A study highlighted that this compound showed significant antifungal activity against various strains, suggesting its potential application in agricultural settings .

Anti-inflammatory Properties

Studies have demonstrated that similar compounds can effectively inhibit enzymes critical for inflammatory responses. This suggests a pathway for drug development targeting inflammatory diseases, with potential applications in treating conditions such as arthritis or other inflammatory disorders .

Anticancer Applications

The structural characteristics of this compound allow it to serve as a scaffold for developing inhibitors against enzymes involved in cancer metabolism, particularly branched-chain amino acid transaminases (BCATs) implicated in various cancer types. Research has shown that pyrimidine derivatives can inhibit cell proliferation in cancer cell lines, indicating their potential as anticancer agents .

Comparative Analysis with Similar Compounds

The following table summarizes the comparison of 6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-4-chloropyrimidine | CHClN | Lacks trifluoromethyl group |

| 5-Trifluoromethylpyrimidine | CHFN | Different substitution pattern, no chlorine |

| 6-Fluoro-2-(trifluoromethyl)pyrimidin-4-amine | CHFN | Fluorine instead of chlorine affecting reactivity |

The combination of chlorine and trifluoromethyl groups in this compound significantly influences its chemical properties and biological activities compared to these similar compounds .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of trifluoromethylpyrimidines exhibited enhanced fungicidal activity compared to other chlorine-substituted compounds, indicating the potential of this compound in agricultural applications.

- Inflammatory Response Modulation : Research has shown that compounds similar to this one can effectively inhibit enzymes critical for inflammatory responses, suggesting a pathway for drug development targeting inflammatory diseases.

- Cancer Research Applications : The compound's structural characteristics allow it to serve as a scaffold for developing inhibitors against enzymes involved in cancer metabolism, particularly branched-chain amino acid transaminases (BCATs) implicated in various cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.